molecular formula C9H9NO3 B032609 N-Hydroxy-5-norbornene-2,3-dicarboximide CAS No. 21715-90-2

N-Hydroxy-5-norbornene-2,3-dicarboximide

Cat. No. B032609
CAS RN: 21715-90-2
M. Wt: 179.17 g/mol
InChI Key: ZUSSTQCWRDLYJA-UHFFFAOYSA-N
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Description

N-Hydroxy-5-norbornene-2,3-dicarboximide (NHND) is a compound with the empirical formula C9H9NO3 . It has antiviral activity and is used to treat HIV infections . It inhibits the reverse transcriptase enzyme in the virus, which blocks the synthesis of viral DNA .


Synthesis Analysis

NHND is an excellent reagent to be used in coupling with N, N’-dicyclohexylcarbodiimide (DCC) for peptide synthesis . The reaction between NHND ester of an amino acid or peptide whose N-terminal amino group is protected and an amino acid or peptide or a derivative thereof whose N-terminal amino group is free can be carried out in accordance with the procedures of the known method employing N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular weight of NHND is 179.18 . The structure of NHND comprises a racemic mixture of chiral molecules containing four stereogenic centres .


Chemical Reactions Analysis

NHND can be used as an internal reference for the determination of OH content by the phosphytilation method . It can also be used as a solid mediator for the oxidation reaction of fullerene .


Physical And Chemical Properties Analysis

NHND is a solid at 20 degrees Celsius . It has a melting point of 167.0 to 171.0 °C . It is almost transparent in water .

Scientific Research Applications

Determination of OH Content

HONB can be used as an internal reference for the determination of OH content by the phosphytilation method . This method is commonly used in analytical chemistry to quantify the amount of hydroxyl groups in a sample.

Peptide Synthesis

HONB decreases racemization in peptide synthesis . Racemization is a process that can lead to a loss of stereospecificity, which is undesirable in peptide synthesis as it can affect the function of the synthesized peptides.

Inhibitor of N-acylureas Formation

HONB inhibits the formation of N-acylureas . N-acylureas are compounds that can form as byproducts in certain chemical reactions, and their formation is usually undesirable.

Mechanism of Action

Target of Action

HONB primarily targets the reverse transcriptase enzyme in viruses, particularly HIV . This enzyme is crucial for the synthesis of viral DNA, making it a key target for antiviral activity.

Mode of Action

HONB acts by inhibiting the reverse transcriptase enzyme, effectively blocking the synthesis of viral DNA . This disruption in the viral replication process can help to control the spread of the virus within the host.

Biochemical Pathways

It can be used as an internal reference for the determination of OH content by the phosphorylation method .

Result of Action

The primary result of HONB’s action is the inhibition of viral DNA synthesis, which can help to control the spread of viruses like HIV within the host . Additionally, HONB has been found to decrease racemization in peptide synthesis and inhibit the formation of N-acylureas .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HONB. For instance, changes in temperature can affect its melting point . Moreover, it’s soluble in ethanol , which could potentially influence its distribution and action within the body.

Safety and Hazards

NHND is a non-combustible solid . It causes skin irritation and serious eye irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling NHND .

properties

IUPAC Name

4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSSTQCWRDLYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885178
Record name 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy-
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-5-norbornene-2,3-dicarboximide

CAS RN

21715-90-2
Record name 3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione
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Record name N-Hydroxy-5-norbornene-2,3-dicarboximide
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Record name 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy-
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Record name 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy-
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Record name N-hydroxynorborn-5-ene-2,3-dicarboximide
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Synthesis routes and methods I

Procedure details

The N-hydroxy-5-norbornene-2,3-dicarboximide active ester of N-benzyloxycarbonyl DL-2-hydroxy-4-aminoburyric acid was prepared according to the procedure of M. Fujino, et al [Chem. Pharm. Bull. Japan, 22, 1857 (1974)]. To an ice cold solution of 0.40 g. of N-benzyloxycarbonyl-DL-2-hydroxy-4-aminoburyric acid and 0.32 g. of N-hydroxy-5-norbornene-2,3-dicarboximide in 3 ml. of tetrahydrofuran-dioxane (1:1 v/v), there was added, with stirring, 0.36 g. of N,N'-dicyclohexylcarbodiimide and 1 ml. of the above solvent mixture. The solution was stirred in the cold for 30 minutes and then at room temperature for 2 hours. The N,N'-dicyclohexylurea which formed in the above reaction was collected on a filter and washed with three 1-ml. portions of tetrahydrofuran-dioxane (1:1 v/v).
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Synthesis routes and methods II

Procedure details

A solution of the N-hydroxy-5-norbornene-2,3-dicarboximide active ester of N-benzyloxycarbonyl-L-leucylglycine was prepared according to the general procedure of M. Fujino, et al [Chem. Pharm. Bull. Japan, 22, 1857 (1974)]. A solution of 1.27 g. of N-benzyloxycarbonylleucylglycine and 0.72 g. of N-hydroxy-5-norbornene-2,3-dicarboximide in 5 ml. of tetrahydrofuran was cooled in an ice bath and 0.83 g. of N,N'-dicyclohexylcarbodiimide was added to the cold solution together with 1 ml. of tetrahydrofuran. The reaction mixture was stirred at low temperature for 40 minutes and then at room temperature for 21/2 hours. The N,N'-dicyclohexylurea formed during the reaction was collected on a filter and washed with three 1-ml. portions of tetrahydrofuran.
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Synthesis routes and methods III

Procedure details

endo-N-Hydroxy-5-norbornene-2,3-dicarboximide (NBD) (3.59 g, 20 mmol) is dissolved in absolute ethanol (100 mL), and is then evaporated to dryness in vacuo to remove the residual moisture from the reagent. The residue is redissolved in freshly prepared absolute ethanol (60 mL), and thallous ethoxide (1.42 mL, 20 mmol) is added dropwise with vigorous stirring. The solution is stirred for 3 h at room temperature and then overnight at 4° C. The white precipitate which forms in the course of the reaction is collected by filtration, washed with cold ethanol, and dried under high vacuum. The solid material is suspended in methylene chloride (100 mL), and di-tert-butyl dicarbonate (4.37 g, 20 mmol) is added dropwise. The solution is stirred overnight at room temperature and is then washed with water (2×10 mL). The organic layer is dried over anhydrous MgSO4, filtered, and evaporated to dryness to give the crude product as a white solid. The solid is suspended, with vigorous stirring, in anhydrous ether (60 mL) for 2 h, followed by filtration, to give 3.0 g of the pure product. Upon storage of the filtrate at −20° C. overnight, additional pure product precipitates giving a total of 3.63 g of the title compound in two crops in an overall yield of 65%.
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endo-N-Hydroxy-5-norbornene-2,3-dicarboximide
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65%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxy-5-norbornene-2,3-dicarboximide
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Reactant of Route 5
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Reactant of Route 6
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